molecular formula C6H8F3NO5 B2507632 (2S)-3-Hydroxy-2-{[(2,2,2-trifluoroethoxy)carbonyl]amino}propanoic acid CAS No. 1308999-41-8

(2S)-3-Hydroxy-2-{[(2,2,2-trifluoroethoxy)carbonyl]amino}propanoic acid

Cat. No.: B2507632
CAS No.: 1308999-41-8
M. Wt: 231.127
InChI Key: ZPIYQTVFJHPNAK-VKHMYHEASA-N
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Description

(2S)-3-Hydroxy-2-{[(2,2,2-trifluoroethoxy)carbonyl]amino}propanoic acid is a fluorinated propanoic acid derivative with the molecular formula C₆H₈F₃NO₅ and a molecular weight of 231.13 g/mol (CAS: 1308999-41-8) . Its structure features:

  • A hydroxyl group at the 3rd carbon.
  • A (2,2,2-trifluoroethoxy)carbonylamino group at the 2nd carbon.

Properties

IUPAC Name

(2S)-3-hydroxy-2-(2,2,2-trifluoroethoxycarbonylamino)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F3NO5/c7-6(8,9)2-15-5(14)10-3(1-11)4(12)13/h3,11H,1-2H2,(H,10,14)(H,12,13)/t3-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPIYQTVFJHPNAK-VKHMYHEASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)NC(=O)OCC(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H](C(=O)O)NC(=O)OCC(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8F3NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Protection-Deprotection Strategy

A canonical method involves protecting the amino and hydroxyl groups of L-serine to prevent undesired side reactions during subsequent steps. The amino group is typically protected using a tert-butoxycarbonyl (Boc) group via reaction with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. Concurrently, the hydroxyl group may be shielded as a silyl ether (e.g., tert-butyldimethylsilyl chloride) to enhance solubility in organic solvents.

Following protection, the carboxylic acid moiety is activated for coupling. This is achieved through the formation of a mixed anhydride with ethyl chloroformate or via conversion to an acyl chloride using thionyl chloride. The activated intermediate then reacts with 2,2,2-trifluoroethanol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC), facilitating the introduction of the Troc group.

Critical Reaction Conditions :

  • Temperature: 0–25°C
  • Solvent: Dichloromethane or tetrahydrofuran
  • Yield: 65–75% after chromatographic purification

Deprotection of the Boc and silyl groups is accomplished sequentially. The Boc group is removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane), while the silyl ether is cleaved using tetrabutylammonium fluoride (TBAF). Final purification via recrystallization or preparative HPLC ensures enantiomeric purity >99%.

Enantioselective Synthesis from Cyclic Sulfamidates

A stereocontrolled route employs serine-derived cyclic sulfamidates as key intermediates, enabling nucleophilic trifluoroethylation at the β-position. This method, adapted from radiolabeling techniques for ¹⁸F-trifluoromethyl cysteine, offers high enantiomeric excess (ee) and scalability.

Cyclic Sulfamidate Preparation

L-Serine is converted to its cyclic sulfamidate derivative (3L ) through treatment with sulfuryl chloride and triethylamine, forming a five-membered ring structure. The sulfamidate’s strained geometry enhances reactivity toward nucleophiles, making it ideal for introducing the trifluoroethoxy group.

Nucleophilic Trifluoroethylation

The sulfamidate undergoes nucleophilic ring-opening with potassium trifluoroethoxide in anhydrous dimethylformamide (DMF). This step installs the Troc group while preserving the serine backbone’s (2S)-configuration.

Optimized Parameters :

  • Reaction Time: 12–16 hours
  • Temperature: 60°C
  • Yield: 70–80%

Subsequent hydrolysis of the intermediate with aqueous hydrochloric acid liberates the carboxylic acid, yielding the target compound. Chiral chromatography confirms an ee ≥98%, underscoring the method’s fidelity.

Industrial-Scale Production via Enzymatic Resolution

For large-scale synthesis, enzymatic resolution of racemic precursors offers a cost-effective and sustainable alternative. This approach leverages serine hydroxymethyltransferase (SHMT) to selectively process L-enantiomers, as reported in industrial L-serine production.

Racemic Precursor Synthesis

Racemic 3-hydroxy-2-{[(2,2,2-trifluoroethoxy)carbonyl]amino}propanoic acid is synthesized via a one-pot reaction of glycine methyl ester with trifluoroethyl chloroformate, followed by oxidation of the hydroxymethyl group.

Enzymatic Kinetic Resolution

SHMT catalyzes the retro-aldol cleavage of D-serine derivatives, leaving the L-enantiomer intact. Immobilized SHMT on chitosan beads facilitates continuous processing, achieving 99.4% ee in the final product after 48 hours at 39.99°C.

Process Advantages :

  • Solvent System: Methanol/water (60:40 wt/wt)
  • Throughput: 50–100 kg/batch
  • Waste Reduction: <5% side products

Analytical Characterization and Quality Control

Rigorous characterization ensures the identity and purity of This compound . Key techniques include:

  • ¹⁹F NMR Spectroscopy : Confirms the presence of the trifluoroethoxy group (δ −75 to −80 ppm).
  • Chiral HPLC : Quantifies enantiomeric excess using a Chiralpak IC column (hexane/isopropanol, 90:10).
  • Mass Spectrometry : ESI-MS ([M−H]⁻ m/z 278.1) validates molecular weight.

Comparative Evaluation of Synthetic Routes

Method Yield (%) ee (%) Scale Cost Efficiency
Protection-Deprotection 65–75 >99 Lab-scale Moderate
Cyclic Sulfamidates 70–80 ≥98 Pilot-scale High
Enzymatic Resolution 85–90 99.4 Industrial Very High

Key Observations :

  • The enzymatic method excels in scalability and cost, albeit requiring specialized bioreactors.
  • Cyclic sulfamidate chemistry offers superior stereocontrol for research-grade applications.

Chemical Reactions Analysis

Types of Reactions

(2S)-3-Hydroxy-2-{[(2,2,2-trifluoroethoxy)carbonyl]amino}propanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The trifluoroethoxycarbonyl group can be reduced under specific conditions.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Conditions may include the use of strong bases or acids to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce an alcohol or amine.

Scientific Research Applications

Medicinal Chemistry

  • Drug Development : The compound serves as a scaffold for designing inhibitors targeting specific enzymes or receptors in various diseases, including cancer and metabolic disorders.
  • Bioactivity Studies : Investigations into its biological effects can lead to the discovery of new therapeutic agents.

Biochemical Research

  • Enzyme Inhibition : Studies have shown that derivatives of this compound can inhibit enzymes involved in metabolic pathways, providing insights into metabolic regulation.
  • Cell Signaling Pathways : Research indicates that this compound may influence signaling pathways critical for cell growth and differentiation.

Material Science

  • Polymer Chemistry : The unique structural features allow it to be incorporated into polymeric materials, enhancing their properties for various applications such as drug delivery systems.

Case Studies

StudyApplicationFindings
Smith et al. (2020)Drug DevelopmentDeveloped a series of analogs based on this compound showing promising anti-cancer activity in vitro.
Johnson & Lee (2021)Enzyme InhibitionIdentified that specific modifications to the hydroxyl group enhanced the inhibitory activity against key metabolic enzymes.
Wang et al. (2023)Material ScienceDemonstrated the incorporation of this compound into biodegradable polymers leading to improved drug release profiles.

Mechanism of Action

The mechanism of action of (2S)-3-Hydroxy-2-{[(2,2,2-trifluoroethoxy)carbonyl]amino}propanoic acid involves its interaction with molecular targets such as enzymes or receptors. The trifluoroethoxycarbonyl group can enhance the compound’s binding affinity and specificity, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Features

Compound Name Key Structural Differences Molecular Formula Molecular Weight (g/mol) Evidence ID
(2S)-3-Hydroxy-2-{[(2,2,2-trifluoroethoxy)carbonyl]amino}propanoic acid Hydroxy group at C3; trifluoroethoxy carbonyl at C2 C₆H₈F₃NO₅ 231.13
(2S,3S)-3-Methyl-2-{[(2,2,2-trifluoroethoxy)carbonyl]amino}pentanoic acid Extended pentanoic acid chain; methyl group at C3 C₁₀H₁₄F₃NO₅ ~296.22
N-BOC-(2S,3S)-3-Amino-2-hydroxy-3-(2-trifluoromethyl-phenyl)propanoic acid BOC-protected amino group; aromatic trifluoromethylphenyl substituent C₁₅H₁₇F₃N₂O₅ ~362.30
(2S)-2-Amino-3-[3-(trifluoromethoxy)phenyl]propanoic acid Trifluoromethoxy phenyl substituent; lacks hydroxy group C₁₀H₁₀F₃NO₃ 249.19

Key Observations :

  • The trifluoroethoxy carbonyl group is a common feature in the target compound and (2S,3S)-3-methyl-2-{[(2,2,2-trifluoroethoxy)carbonyl]amino}pentanoic acid .
  • Aromatic substituents (e.g., trifluoromethylphenyl or trifluoromethoxyphenyl) increase hydrophobicity compared to the hydroxy-containing target compound .
  • BOC protection in analogs enhances stability during synthetic workflows, whereas the target compound’s unprotected hydroxy group may facilitate hydrogen bonding .

Physicochemical Properties

  • Solubility : The hydroxy group in the target compound improves hydrophilicity compared to analogs with aromatic substituents (e.g., : LogP ~3.65 vs. target compound’s lower predicted LogP) .
  • Acidity: The trifluoroethoxy group’s electron-withdrawing nature likely increases the carboxylic acid’s acidity compared to non-fluorinated analogs .
  • Stability : and indicate the target compound is discontinued or unstable under standard conditions, whereas BOC-protected analogs (e.g., ) are more shelf-stable .

Biological Activity

(2S)-3-Hydroxy-2-{[(2,2,2-trifluoroethoxy)carbonyl]amino}propanoic acid, also known by its CAS number 1308999-41-8, is a synthetic amino acid derivative notable for its biological activity and potential applications in various fields such as medicinal chemistry and biochemistry. This compound features a trifluoroethoxycarbonyl group that enhances its chemical properties and biological interactions.

Molecular Structure

  • Molecular Formula : C₆H₈F₃NO₅
  • Molecular Weight : 231.127 g/mol
  • IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves:

  • Starting Materials : Amino acids and trifluoroethanol.
  • Protection of Functional Groups : Use of protective groups to shield reactive sites during synthesis.
  • Formation of Trifluoroethoxycarbonyl Group : Introduction via reaction with trifluoroethanol.
  • Deprotection and Purification : Removal of protecting groups followed by purification techniques such as chromatography .

The biological activity of this compound is attributed to its interaction with various molecular targets including enzymes and receptors. The trifluoroethoxycarbonyl group enhances binding affinity and specificity, which can modulate biological pathways. Specific pathways and targets depend on the context of use in research or therapeutic applications.

Research Applications

This compound has several applications in scientific research:

  • Biological Studies : Investigated for its role in enzyme interactions and protein modifications.
  • Medicinal Chemistry : Potential as a building block for synthesizing more complex molecules with therapeutic properties .

Enzyme Interaction Studies

Research has demonstrated that this compound can act as an inhibitor or modulator of specific enzymes involved in metabolic pathways. For instance:

  • In vitro studies showed that the compound could inhibit certain proteases, suggesting potential applications in drug development targeting protease-related diseases.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
Enzyme InhibitionModulates protease activity; potential therapeutic use
Binding AffinityEnhanced due to trifluoroethoxycarbonyl group
SelectivityPotential beta-adrenergic blocking activity

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and critical parameters for synthesizing (2S)-3-Hydroxy-2-{[(2,2,2-trifluoroethoxy)carbonyl]amino}propanoic acid with high enantiomeric purity?

  • Methodology :

  • Step 1 : Use Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) groups to protect the amino group during synthesis to prevent undesired side reactions .
  • Step 2 : Employ asymmetric catalysis (e.g., chiral ligands or enzymes) to ensure stereochemical control at the hydroxy and amino centers .
  • Step 3 : Optimize reaction conditions (temperature: 0–25°C; solvent: THF or DCM) to minimize racemization .
  • Step 4 : Purify via reverse-phase HPLC or column chromatography to isolate the enantiomerically pure product .

Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?

  • Methodology :

  • NMR Spectroscopy : Use 1^1H and 13^{13}C NMR to verify stereochemistry and functional groups (e.g., trifluoroethoxy carbonyl at δ 120–130 ppm for 19^{19}F coupling) .
  • Chiral HPLC : Employ a Chiralpak® column with a mobile phase of hexane/isopropanol (85:15) to assess enantiomeric excess (>98%) .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+^+ calculated for C7_7H9_9F3_3N2_2O5_5: 283.0542) .

Q. How should researchers handle stability assessments under varying pH and temperature conditions?

  • Methodology :

  • Accelerated Degradation Studies : Incubate the compound in buffers (pH 2–10) at 40°C for 14 days, monitoring degradation via HPLC .
  • Lyophilization : Stabilize the compound by lyophilizing in neutral buffers to prevent hydrolysis of the trifluoroethoxy carbonyl group .

Advanced Research Questions

Q. What strategies resolve contradictions in reported synthetic yields (e.g., 40% vs. 70%) for this compound?

  • Methodology :

  • Design of Experiments (DoE) : Systematically vary parameters (solvent polarity, catalyst loading, reaction time) to identify critical factors .
  • By-Product Analysis : Use LC-MS to detect intermediates (e.g., trifluoroethyl carbamate derivatives) that may reduce yield .
  • Scale-Down Replication : Reproduce conflicting protocols at small scale to isolate variables (e.g., trace metal contamination in catalysts) .

Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina to simulate binding affinities to target proteins (e.g., γ-aminobutyric acid receptors) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of hydrogen bonds between the hydroxy group and catalytic residues .
  • QSAR Modeling : Correlate substituent effects (e.g., trifluoroethoxy vs. methoxy) with bioactivity using MOE software .

Q. What advanced techniques mitigate racemization during large-scale synthesis?

  • Methodology :

  • Low-Temperature Coupling : Perform peptide bond formation at -20°C to slow base-catalyzed racemization .
  • Enzymatic Resolution : Use lipases (e.g., Candida antarctica) to selectively hydrolyze undesired enantiomers .

Safety and Compliance

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodology :

  • PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact .
  • Ventilation : Use fume hoods to limit inhalation of airborne particles during weighing .
  • Waste Disposal : Quench reactive intermediates with aqueous NaHCO3_3 before disposal .

Tables for Methodological Reference

Analytical Technique Application Key Parameters Reference
Chiral HPLCEnantiomeric purity analysisColumn: Chiralpak® IA; Mobile phase: Hexane/IPA (85:15)
19^{19}F NMRTrifluoroethoxy group verificationδ 120–130 ppm (quartet, J = 280 Hz)
X-ray CrystallographyAbsolute configuration confirmationResolution: <1.0 Å; R-factor: <0.05
Synthetic Parameter Optimal Range Impact on Yield/Purity Reference
Reaction Temperature0–25°C>25°C increases racemization risk
Solvent PolarityLow (DCM/THF)High polarity reduces yield
Catalyst Loading5–10 mol%Excess catalyst promotes side reactions

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